Technical Monograph: Guanfacine-13C, 15N3 Hydrochloride
Technical Monograph: Guanfacine-13C, 15N3 Hydrochloride
CAS: 1261393-21-8 Chemical Name: N-(Aminoiminomethyl)-2-(2,6-dichlorophenyl)acetamide hydrochloride (Labelled)
Executive Summary
This technical guide details the physicochemical properties, bioanalytical applications, and handling protocols for Guanfacine-13C, 15N3 Hydrochloride . As a stable isotope-labeled internal standard (SIL-IS), this compound is the industry-standard reference for the quantification of Guanfacine in biological matrices (plasma, serum, urine) via LC-MS/MS.
The incorporation of one Carbon-13 atom and three Nitrogen-15 atoms into the guanidine moiety results in a mass shift of +4 Da relative to the unlabeled drug. This specific isotopic labeling pattern is engineered to eliminate "cross-talk" interference during mass spectrometry, ensuring high precision in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays.
Chemical Identity & Physical Properties[1]
The core structure consists of a dichlorophenyl ring linked to an acylguanidine group. The heavy isotopes are localized exclusively within the guanidine side chain, ensuring the label remains stable and is not subject to metabolic exchange (e.g., deuterium scrambling).
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 1261393-21-8 |
| Molecular Formula | C₈¹³CH₁₀Cl₂¹⁵N₃O[1][2][3][4] · HCl |
| Molecular Weight | 286.53 g/mol (Salt) / 250.07 g/mol (Free Base) |
| Isotopic Purity | ≥ 99 atom % ¹³C, ≥ 98 atom % ¹⁵N |
| Chemical Purity | ≥ 98% (HPLC) |
| Appearance | White to off-white solid |
| Solubility | Methanol (Slightly), DMSO, Water (Sparingly) |
| Mass Shift | +4 Da (relative to unlabeled Guanfacine HCl MW 282.55) |
| SMILES | ClC1=C(CC([15NH]=[15NH])=O)C(Cl)=CC=C1.Cl |
Technical Core: Bioanalytical Application (LC-MS/MS)
The primary utility of Guanfacine-13C, 15N3 is to correct for matrix effects, recovery losses, and ionization variability during the quantification of Guanfacine.
Mass Spectrometry Transitions
Method development requires the selection of Multiple Reaction Monitoring (MRM) transitions that maximize sensitivity while maintaining specificity.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[5][6]
-
Precursor Ion: The protonated molecule [M+H]⁺.
-
Product Ion: The cleavage of the amide bond typically yields the dichlorobenzyl cation (m/z 159) or the guanidine fragment.
Recommended MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Rationale |
| Guanfacine (Native) | 246.1 | 159.0 | ~20-25 | Cleavage of acyl-guanidine bond; charge retention on dichlorobenzyl ring. |
| Guanfacine-13C, 15N3 (IS) | 250.1 | 159.0 | ~20-25 | Label (+4 Da) is on the neutral guanidine loss. Product ion is identical to native. |
| Alternative IS Transition | 250.1 | 64.1 | ~35 | Label retained on the guanidine fragment (Native fragment ~60). High specificity. |
Critical Note on Cross-Talk: While the 250.1 → 159.0 transition is sensitive, the product ion (m/z 159) is the same for both analyte and IS. This requires chromatographic resolution or careful "cross-talk" assessment to ensure the IS signal does not contribute to the analyte channel. The +4 Da precursor shift is generally sufficient to prevent isotopic overlap from the native M+4 envelope.
Chromatographic Strategy
Guanfacine is a basic compound (pKa ~ 7.1). To ensure sharp peak shape and retention:
-
Column: C18 or Phenyl-Hexyl phases (e.g., Waters XBridge, Phenomenex Kinetex).
-
Mobile Phase: Acidic pH is mandatory to maintain the protonated state.
-
Elution: Gradient elution is preferred to separate Guanfacine from early-eluting plasma phospholipids which cause ion suppression.
Workflow Visualization
The following diagram illustrates the self-validating workflow for processing biological samples using this internal standard.
Figure 1: Standardized LC-MS/MS workflow utilizing Guanfacine-13C, 15N3 for error correction.
Synthetic Logic & Structural Integrity
Understanding the synthesis provides insight into the stability of the label. The synthesis typically involves a convergent approach where the heavy isotopes are introduced via a labeled guanidine building block.
Retrosynthetic Analysis
The molecule is disconnected at the acyl-guanidine bond.
-
Fragment A: 2,6-Dichlorophenylacetic acid derivative (Unlabeled).
-
Fragment B: Guanidine-13C, 15N3 (Fully Labeled).
Because the label is located on the guanidine core (C=NH(NH2)), it is chemically robust. It does not undergo exchange in protic solvents under physiological conditions, unlike deuterium labels on aromatic rings which can sometimes be labile.
Figure 2: Retrosynthetic logic ensuring label placement on the guanidine moiety.
Handling, Stability, and Storage[1][5][6]
To maintain the integrity of the reference standard, strict adherence to the following protocols is required.
Storage Conditions
-
Solid State: Store at -20°C or below. Protect from moisture (desiccant recommended due to HCl salt hygroscopicity).
-
Solution State: Stock solutions in Methanol or DMSO are stable at -80°C for up to 12 months. Avoid repeated freeze-thaw cycles.
Solubility & Reconstitution
-
Solvent: Methanol is the preferred solvent for primary stock preparation (e.g., 1 mg/mL).
-
Protocol:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Add Methanol.[1]
-
Sonication is critical: The HCl salt may require 2-5 minutes of ultrasonic agitation to fully dissolve.
-
Inspect visually for any undissolved particulates.
-
Safety Considerations
-
Potency: Guanfacine is a potent alpha-2A adrenergic agonist. Treat the isotope standard with the same safety precautions as the active pharmaceutical ingredient (API).
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of powder.
References
-
Li, X., et al. (2013). "Development and validation of a simple, sensitive and accurate LC-MS/MS method for the determination of guanfacine... in plasma." Biomedical Chromatography. Link
-
Challa, B.R., et al. (2013).[8] "Method development and validation of Guanfacine in rat plasma by liquid chromatography–tandem mass spectrometry." Journal of Taibah University for Science. Link
-
Cayman Chemical. "Guanfacine-13C,15N3 Product Information." Cayman Chemical Technical Data. Link
-
LGC Standards. "Guanfacine-13C, 15N3 Hydrochloride Datasheet." LGC Standards. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Guanfacine-13C,15N3 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Development and Validation of A High-Performance Liquid Chromatography- Mass Spectroscopy Assay for the Bioequivalence Study of Guanfacine Extended Release (GXR) Tablet in Human Plasma (2022) | 3 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
